![molecular formula C14H10F3NO3 B2879335 2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid CAS No. 2095410-99-2](/img/structure/B2879335.png)
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a nicotinic acid derivative that is being investigated for its ability to modulate certain biochemical and physiological processes. In
Scientific Research Applications
Antiviral Research
- HCV NS5B Inhibition : This compound can be utilized in the synthesis of pyridine formylamide derivatives, which act as palm site inhibitors for the hepatitis C virus (HCV) NS5B polymerase . These inhibitors play a crucial role in combating HCV infections.
Calcium Channel Modulation
- CRAC Channel Inhibition : Researchers have explored the synthesis of pyrazole-based formylbenzamides, including derivatives of our compound, as inhibitors of calcium release-activated calcium (CRAC) channels . These channels are essential for immune cell function and are implicated in various diseases.
Mechanism of Action
Target of Action
It is known that this compound is a useful synthetic intermediate . It can be used to prepare pyridine carboxamides, which act as inhibitors of the HCV NS5B polymerase .
Mode of Action
It is known that the compound can be used to synthesize pyridine carboxamides, which inhibit the hcv ns5b polymerase . This suggests that the compound may interact with its targets by binding to them and inhibiting their function.
Biochemical Pathways
Given its potential use in the synthesis of hcv ns5b polymerase inhibitors , it may be involved in the viral replication pathway of Hepatitis C.
Result of Action
As a potential precursor to hcv ns5b polymerase inhibitors , it may contribute to the inhibition of viral replication in Hepatitis C.
properties
IUPAC Name |
2-[[4-(trifluoromethyl)phenyl]methoxy]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)10-5-3-9(4-6-10)8-21-12-11(13(19)20)2-1-7-18-12/h1-7H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDGHOCPOHFNTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(Trifluoromethyl)benzyl)oxy)nicotinic acid | |
CAS RN |
2095410-99-2 |
Source
|
Record name | 2-{[4-(trifluoromethyl)phenyl]methoxy}pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.